molecular formula C24H23N3O16Zr3 B13740826 4-[4,6-Bis(4-carboxylatophenyl)-1,3,5-triazin-2-yl]benzoate;oxygen(2-);zirconium(4+);pentahydroxide;trihydrate

4-[4,6-Bis(4-carboxylatophenyl)-1,3,5-triazin-2-yl]benzoate;oxygen(2-);zirconium(4+);pentahydroxide;trihydrate

Cat. No.: B13740826
M. Wt: 883.1 g/mol
InChI Key: XXYGFHOXVDETCH-UHFFFAOYSA-F
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Description

4-[4,6-Bis(4-carboxylatophenyl)-1,3,5-triazin-2-yl]benzoate;oxygen(2-);zirconium(4+);pentahydroxide;trihydrate is a complex compound that features a triazine core with carboxylate groups and a zirconium center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4,6-Bis(4-carboxylatophenyl)-1,3,5-triazin-2-yl]benzoate;oxygen(2-);zirconium(4+);pentahydroxide;trihydrate typically involves the reaction of 4,6-bis(4-carboxylatophenyl)-1,3,5-triazine with a zirconium salt under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired product. The reaction mixture is then heated to promote the crystallization of the compound, which is subsequently isolated and purified.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include the use of industrial reactors, precise control of reaction parameters, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4,6-Bis(4-carboxylatophenyl)-1,3,5-triazin-2-yl]benzoate;oxygen(2-);zirconium(4+);pentahydroxide;trihydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of zirconium.

    Reduction: Reduction reactions can alter the oxidation state of the zirconium center.

    Substitution: The carboxylate groups can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reactions may involve nucleophiles like amines or alcohols under acidic or basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of zirconium, while substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

4-[4,6-Bis(4-carboxylatophenyl)-1,3,5-triazin-2-yl]benzoate;oxygen(2-);zirconium(4+);pentahydroxide;trihydrate has several scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions due to its unique structure and reactivity.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, including metal-organic frameworks (MOFs) and coordination polymers.

Mechanism of Action

The mechanism by which 4-[4,6-Bis(4-carboxylatophenyl)-1,3,5-triazin-2-yl]benzoate;oxygen(2-);zirconium(4+);pentahydroxide;trihydrate exerts its effects involves the interaction of the triazine core and zirconium center with target molecules. The compound can form coordination complexes with various substrates, facilitating catalytic reactions or binding to specific biological targets. The pathways involved may include electron transfer, coordination chemistry, and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: A similar triazine-based compound with amino groups instead of carboxylate groups.

    5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: Another compound with carboxylate groups but featuring a porphyrin core instead of a triazine core.

Uniqueness

4-[4,6-Bis(4-carboxylatophenyl)-1,3,5-triazin-2-yl]benzoate;oxygen(2-);zirconium(4+);pentahydroxide;trihydrate is unique due to its combination of a triazine core with carboxylate groups and a zirconium center. This structure imparts specific reactivity and properties that are distinct from other similar compounds, making it valuable for specialized applications in catalysis, materials science, and biomedical research.

Properties

Molecular Formula

C24H23N3O16Zr3

Molecular Weight

883.1 g/mol

IUPAC Name

4-[4,6-bis(4-carboxylatophenyl)-1,3,5-triazin-2-yl]benzoate;oxygen(2-);zirconium(4+);pentahydroxide;trihydrate

InChI

InChI=1S/C24H15N3O6.8H2O.2O.3Zr/c28-22(29)16-7-1-13(2-8-16)19-25-20(14-3-9-17(10-4-14)23(30)31)27-21(26-19)15-5-11-18(12-6-15)24(32)33;;;;;;;;;;;;;/h1-12H,(H,28,29)(H,30,31)(H,32,33);8*1H2;;;;;/q;;;;;;;;;2*-2;3*+4/p-8

InChI Key

XXYGFHOXVDETCH-UHFFFAOYSA-F

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC(=N2)C3=CC=C(C=C3)C(=O)[O-])C4=CC=C(C=C4)C(=O)[O-])C(=O)[O-].O.O.O.[OH-].[OH-].[OH-].[OH-].[OH-].[O-2].[O-2].[Zr+4].[Zr+4].[Zr+4]

Origin of Product

United States

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